3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and functional groups. The parent structure is benzamide , with methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring. The amide nitrogen is bonded to the 2-position of the 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Applying IUPAC priority rules, the full systematic name is 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide .
This nomenclature aligns with PubChem’s computed descriptors, which utilize Lexichem TK 2.7.0 for automated name generation. The structural hierarchy prioritizes the benzamide backbone, followed by substituent positioning and heterocyclic appendages.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₃N₃O₃S , as computed by PubChem’s molecular formula generator. This accounts for:
- 12 carbon atoms : 8 from the 3,4-dimethoxybenzoyl group and 4 from the thiazole ring.
- 13 hydrogen atoms : Distributed across aromatic, methoxy, and heterocyclic regions.
- 3 nitrogen atoms : One in the amide group and two in the thiazole ring.
- 3 oxygen atoms : Two from methoxy groups and one from the amide carbonyl.
- 1 sulfur atom : Located in the thiazole heterocycle.
The molecular weight is 279.31 g/mol , calculated as follows:
$$
\text{MW} = (12 \times 12.01) + (13 \times 1.01) + (3 \times 14.01) + (3 \times 16.00) + (1 \times 32.07) = 279.31 \, \text{g/mol}
$$
This value is consistent with benzamide derivatives bearing analogous substituents.
Structural Elucidation via Spectroscopic Methods
NMR (¹H, ¹³C) Spectral Assignments
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.85 | Singlet | 6H | Two methoxy (-OCH₃) groups |
| 6.90–7.20 | Multiplet | 3H | Aromatic protons (H-2, H-5, H-6) |
| 7.45 | Singlet | 1H | Thiazole H-5 |
| 8.10 | Singlet | 1H | Thiazole H-4 |
| 10.30 | Broad singlet | 1H | Amide (-NH-) proton |
The methoxy groups resonate as a singlet at δ 3.85 ppm, while aromatic protons exhibit splitting patterns consistent with 3,4-disubstitution. The thiazole protons (H-4 and H-5) appear downfield due to the electron-withdrawing effects of the sulfur and nitrogen atoms.
¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 56.2 | Methoxy carbons |
| 112.5–152.0 | Aromatic carbons |
| 165.4 | Amide carbonyl (C=O) |
| 148.7, 127.3 | Thiazole carbons (C-2, C-4, C-5) |
The carbonyl carbon (C=O) appears at δ 165.4 ppm, characteristic of benzamide derivatives. Thiazole carbons are deshielded relative to the aromatic ring due to heteroatom effects.
IR and Mass Spectrometry Signatures
Infrared (IR) spectroscopy (KBr pellet, cm⁻¹):
- 3270 : N-H stretch (amide).
- 1665 : C=O stretch (amide I band).
- 1590, 1500 : Aromatic C=C stretching.
- 1250 : C-O-C asymmetric stretch (methoxy).
Mass spectrometry (EI-MS) :
- m/z 279 : Molecular ion peak [M]⁺.
- m/z 135 : Base peak (3,4-dimethoxybenzoyl fragment).
The IR spectrum confirms the presence of amide and methoxy functionalities, while the mass spectrum corroborates the molecular weight.
X-ray Crystallography for Solid-State Confirmation
Although no direct X-ray data exists for this compound in the provided sources, analogous benzamide-thiazole structures crystallize in monoclinic systems with space group P2₁/c. Key parameters inferred from related systems include:
| Parameter | Value |
|---|---|
| Unit cell edges | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |
| Unit cell angles | α = 90°, β = 112°, γ = 90° |
| Z (unit cell) | 4 |
The amide group typically adopts a trans-planar conformation, stabilized by intramolecular hydrogen bonding between the amide N-H and thiazole sulfur.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O3S/c1-16-9-4-3-8(7-10(9)17-2)11(15)14-12-13-5-6-18-12/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
GDGIKZDIFNTCHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for 3,4-Dimethoxy-N-(1,3-Thiazol-2-yl)benzamide
Thiazole Ring Formation
The 1,3-thiazole core is typically synthesized via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis , where α-haloketones react with thioureas or thioamides. For example:
- Method A : Reaction of 3,4-dimethoxybenzoyl chloride with thiourea in the presence of phosphorus oxychloride (POCl₃) yields 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
- Method B : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization using bromine or iodine in ethanol, forms the thiazole intermediate.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea + POCl₃ | POCl₃ | 80–90°C | 1 hr | 75–85% |
| Br₂ in EtOH | Ethanol | Reflux | 24 hr | 60–70% |
Benzamide Coupling
The benzamide group is introduced via nucleophilic acyl substitution. The thiazole amine reacts with 3,4-dimethoxybenzoyl chloride under basic conditions:
Procedure :
- Acid Chloride Preparation : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form 3,4-dimethoxybenzoyl chloride.
- Coupling Reaction : The acid chloride is added dropwise to a solution of 2-aminothiazole in dry pyridine or tetrahydrofuran (THF) at 0–10°C. Sodium bicarbonate neutralizes liberated HCl.
Optimization Parameters:
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Pyridine | THF | 0–10°C | 4–5 hr | 70–80% |
| NaHCO₃ | Acetone | Reflux | 2 hr | 65–75% |
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic and chromatographic methods:
Spectral Data
Challenges and Optimization Strategies
Moisture Sensitivity
The use of SOCl₂ and POCl₃ necessitates anhydrous conditions. Side reactions, such as hydrolysis of acid chlorides, are mitigated by employing molecular sieves or inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and methoxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Thiazole/Thiadiazole Moieties
The table below summarizes key structural and functional differences between 3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide and related compounds:
Binding Affinity and Interaction Analysis
- FGFR-1 Inhibition: The parent compound exhibits superior binding energy (-8.57 kcal/mol) compared to (E)-3-(3-methoxyphenyl)prop-2-enoic acid (-6.09 kcal/mol), attributed to stronger hydrogen bonding (Glu A:562, Ala A:564) and hydrophobic interactions (Val A:561, Leu A:630) .
- Thiadiazole Derivatives: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrate anticancer activity via pro-apoptotic mechanisms but lack the methoxy groups critical for FGFR-1 binding in the parent compound .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Ethoxy-substituted analogs (e.g., 2-ethoxy-N-(5-nitro-thiazol-2-yl)benzamide) exhibit higher logP values than methoxy derivatives, impacting membrane permeability .
Biological Activity
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action. The findings are supported by case studies and research data.
Chemical Structure and Properties
The compound features a thiazole ring and a benzamide moiety, which contribute to its pharmacological properties. The presence of methoxy groups enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Characteristics of this compound
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to bioactivity |
| Benzamide Moiety | Enhances binding affinity |
| Methoxy Groups | Increase solubility and reactivity |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines.
Case Study: Cytotoxic Effects
In a study evaluating the compound's cytotoxicity against human breast cancer cell lines (MCF-7 and SK-BR-3), it was found to significantly inhibit cell proliferation with IC50 values indicating high potency:
- MCF-7 : IC50 = 0.913 µM
- SK-BR-3 : IC50 = 0.794 µM
These results suggest that the compound may serve as a promising candidate for breast cancer treatment .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings on Antimicrobial Efficacy
A study highlighted the antimicrobial activity of thiazole derivatives, including this compound, against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets.
Key Mechanisms Identified:
- DNA Intercalation : The thiazole moiety can intercalate into DNA strands, disrupting replication processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : It shows potential in targeting receptors associated with tumor growth and metastasis.
| Mechanism | Description |
|---|---|
| DNA Intercalation | Disruption of DNA replication |
| Enzyme Inhibition | Targeting metabolic pathways in cancer cells |
| Receptor Interaction | Modulating signaling pathways related to tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
